molecular formula C10H15N3O5 B14504807 2'-Deoxy-6-(methylamino)uridine CAS No. 64191-12-4

2'-Deoxy-6-(methylamino)uridine

Cat. No.: B14504807
CAS No.: 64191-12-4
M. Wt: 257.24 g/mol
InChI Key: KVVFKJUIUJEPFQ-CCGCGBOQSA-N
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Description

2’-Deoxy-6-(methylamino)uridine is a nucleoside analog that belongs to the class of pyrimidine nucleosides It is structurally similar to uridine but features a methylamino group at the 6-position and lacks a hydroxyl group at the 2’ position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-(methylamino)uridine typically involves the modification of uridine derivatives. One common method includes the protection of the 5’-hydroxyl group of uridine, followed by selective lithiation at the 5-position using n-BuLi. Subsequent reaction with electrophiles introduces the desired substituents . Another approach involves the use of halogenated purines, such as 6-chloro-2-amino-purine, which undergoes nucleophilic substitution to introduce the methylamino group .

Industrial Production Methods: Industrial production of 2’-Deoxy-6-(methylamino)uridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection and deprotection of functional groups, selective lithiation, and nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-6-(methylamino)uridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 6-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’-Deoxy-6-(methylamino)uridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. The methylamino group at the 6-position can form hydrogen bonds with complementary bases, potentially altering the stability and conformation of nucleic acid duplexes . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-6-(methylamino)uridine is unique due to the presence of the methylamino group at the 6-position, which can enhance its binding affinity and specificity for certain molecular targets. This modification can also improve the compound’s stability and bioavailability compared to other nucleoside analogs .

Properties

CAS No.

64191-12-4

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O5/c1-11-7-3-8(16)12-10(17)13(7)9-2-5(15)6(4-14)18-9/h3,5-6,9,11,14-15H,2,4H2,1H3,(H,12,16,17)/t5-,6+,9+/m0/s1

InChI Key

KVVFKJUIUJEPFQ-CCGCGBOQSA-N

Isomeric SMILES

CNC1=CC(=O)NC(=O)N1[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CNC1=CC(=O)NC(=O)N1C2CC(C(O2)CO)O

Origin of Product

United States

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